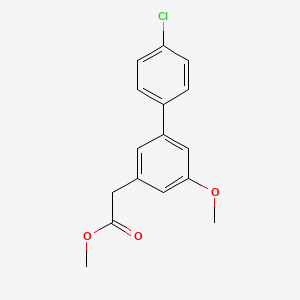
3-Biphenylacetic acid, 4'-chloro-5-methoxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond The compound also features a chloro group at the 4’ position, a methoxy group at the 5 position, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester typically involves several steps. One common method is the esterification of 3-Biphenylacetic acid, 4’-chloro-5-methoxy- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a biphenyl derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-chloro-5-methoxybenzaldehyde, while reduction of the chloro group can produce 3-Biphenylacetic acid, 5-methoxy-, methyl ester.
科学研究应用
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
Similar Compounds
Biphenylacetic acid, 4’-chloro-, methyl ester: Lacks the methoxy group, which may result in different chemical and biological properties.
Biphenylacetic acid, 5-methoxy-, methyl ester:
Biphenylacetic acid, 4’-chloro-5-methoxy-: The free acid form of the compound, which may have different solubility and reactivity compared to the ester form.
Uniqueness
The presence of both chloro and methoxy groups in 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
属性
CAS 编号 |
53183-84-9 |
|---|---|
分子式 |
C16H15ClO3 |
分子量 |
290.74 g/mol |
IUPAC 名称 |
methyl 2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C16H15ClO3/c1-19-15-8-11(9-16(18)20-2)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,9H2,1-2H3 |
InChI 键 |
QKYQLJGXPIDZKX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
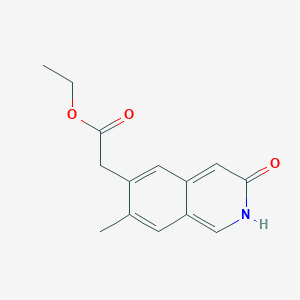
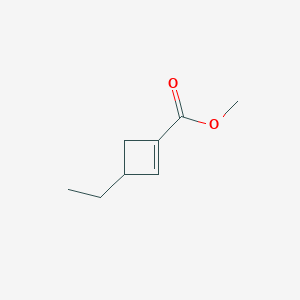

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
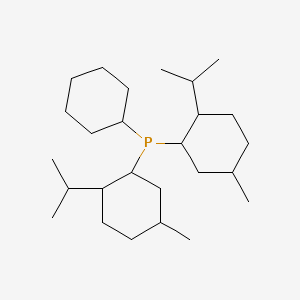
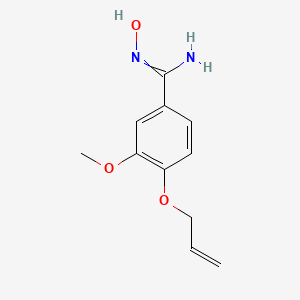
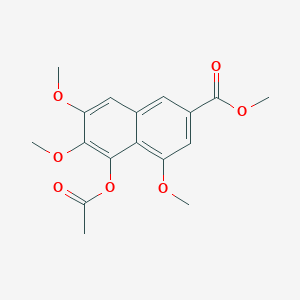

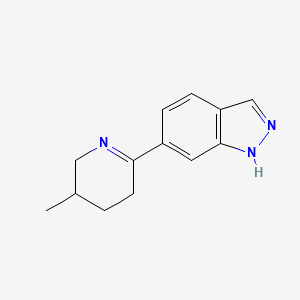


![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
